molecular formula C8H13ClN2O B2640872 3-Piperidin-2-yl-1,2-oxazole;hydrochloride CAS No. 2411287-32-4

3-Piperidin-2-yl-1,2-oxazole;hydrochloride

Cat. No.: B2640872
CAS No.: 2411287-32-4
M. Wt: 188.66
InChI Key: VONVTBRFKVYEQK-UHFFFAOYSA-N
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Description

Contextualization of Oxazole (B20620) and Piperidine (B6355638) Scaffold Chemistry in Contemporary Research

The oxazole and piperidine rings are prominent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. nih.gov

Oxazole Scaffolds: The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. thepharmajournal.com This aromatic ring system is a versatile building block in medicinal chemistry due to its ability to participate in various chemical interactions and its presence in numerous natural products with demonstrated biological activity. The oxazole nucleus is considered a valuable lead structure in the development of new therapeutic agents. semanticscholar.org Its derivatives have been investigated for a wide range of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. thepharmajournal.comnih.gov The substitution pattern on the oxazole ring is a critical determinant of its biological effects. nih.gov

Piperidine Scaffolds: The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most significant synthetic fragments in drug design. nih.gov Its derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov The introduction of a piperidine scaffold into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com The conformational flexibility of the piperidine ring allows it to interact favorably with a variety of biological targets.

The combination of these two scaffolds in a single molecule, as seen in 3-Piperidin-2-yl-1,2-oxazole hydrochloride, presents an intriguing area for chemical exploration.

Academic Significance and Research Trajectory of 3-Piperidin-2-yl-1,2-oxazole Hydrochloride

Direct research specifically focused on 3-Piperidin-2-yl-1,2-oxazole hydrochloride is not extensively documented in publicly available literature. However, the academic significance of this compound can be inferred from the well-established importance of its constituent oxazole and piperidine moieties. The research trajectory for a compound like this would likely involve its synthesis and subsequent evaluation as a potential scaffold for developing new chemical entities with therapeutic relevance.

The synthesis of such a molecule would likely involve established methods for the formation of oxazole and piperidine rings. nih.govthepharmajournal.com For instance, the synthesis of oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. thepharmajournal.com The formation of the piperidine ring can be accomplished through the hydrogenation of pyridine precursors or through intramolecular cyclization reactions. nih.gov

Overview of Current Academic Research Frontiers Pertaining to 3-Piperidin-2-yl-1,2-oxazole Hydrochloride

While specific research on 3-Piperidin-2-yl-1,2-oxazole hydrochloride is limited, the current frontiers of academic research for related compounds offer insights into its potential areas of investigation. Research on molecules containing both oxazole and piperidine rings is often directed towards their application in drug discovery.

The exploration of such compounds would likely focus on:

Novel Synthesis Methods: Developing efficient and stereoselective synthetic routes to access 3-Piperidin-2-yl-1,2-oxazole hydrochloride and its derivatives.

Pharmacological Screening: Investigating the biological activity of these compounds across a range of therapeutic areas, guided by the known activities of other oxazole and piperidine-containing molecules. This could include screening for anti-inflammatory, antibacterial, or central nervous system activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound to understand how different functional groups and stereochemistry influence its biological activity. This is a crucial step in optimizing a lead compound into a potential drug candidate.

The academic interest in this compound lies in its potential as a novel building block for the creation of more complex molecules with tailored biological functions.

Chemical Data of Related Compounds

To provide context for the potential properties of 3-Piperidin-2-yl-1,2-oxazole hydrochloride, the following tables detail the chemical information of related compounds containing either a piperidine or an oxazole scaffold.

Table 1: Properties of a Related Piperidine Compound

Property Value Source
Compound Name 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride nih.govcoreyorganics.com
CAS Number 84163-13-3 nih.gov
Molecular Formula C12H14ClFN2O nih.gov
Molecular Weight 256.70 g/mol nih.gov

| IUPAC Name | 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | nih.gov |

Table 2: Properties of a Related Oxazole Compound

Property Value Source
Compound Name 3-(Piperidin-4-yl)isoxazole hydrochloride fluorochem.co.uk
CAS Number 1955540-53-0 fluorochem.co.uk
Molecular Formula C8H13ClN2O fluorochem.co.uk
Molecular Weight 188.66 g/mol fluorochem.co.uk

| IUPAC Name | 4-(1,2-oxazol-3-yl)piperidine hydrochloride | fluorochem.co.uk |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-2-yl-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYBKVRXDKISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 Piperidin 2 Yl 1,2 Oxazole Hydrochloride

Established and Novel Synthetic Approaches to 3-Piperidin-2-yl-1,2-oxazole Hydrochloride

The construction of the 3-Piperidin-2-yl-1,2-oxazole scaffold requires a strategic combination of reactions to form both the isoxazole (B147169) and piperidine (B6355638) rings, or more commonly, to couple a pre-functionalized piperidine precursor with a synthon for the isoxazole ring.

A prevalent and highly effective method for the synthesis of 3-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov This approach can be adapted for the synthesis of 3-Piperidin-2-yl-1,2-oxazole hydrochloride, likely commencing from a protected piperidine derivative to avoid side reactions involving the secondary amine.

A plausible multi-step synthesis is outlined below:

Protection of Piperidine: The synthesis would likely begin with a commercially available and enantiomerically pure piperidine precursor, such as N-Boc-L-pipecolinic acid (derived from L-lysine), to ensure stereochemical control at the C2 position. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen.

Formation of the Aldehyde: The carboxylic acid of N-Boc-L-pipecolinic acid can be reduced to the corresponding aldehyde, N-Boc-L-piperidine-2-carbaldehyde. This transformation can be achieved using various reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by conversion to a Weinreb amide followed by reduction.

Conversion to Aldoxime: The resulting aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime, N-Boc-2-(hydroxyiminomethyl)piperidine. This is a standard condensation reaction. mdpi.com

Generation of Nitrile Oxide: The aldoxime is the precursor to the key 1,3-dipole, the nitrile oxide. The nitrile oxide, N-Boc-piperidine-2-carbonitrile oxide, can be generated in situ from the aldoxime by oxidation or, more commonly, by chlorination to the corresponding hydroximoyl chloride followed by base-induced dehydrohalogenation. nih.gov N-chlorosuccinimide (NCS) is a typical reagent for this chlorination. nih.gov

[3+2] Cycloaddition: The in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with a suitable two-carbon synthon, such as acetylene (B1199291) or a synthetic equivalent, to form the 1,2-oxazole ring. The use of acetylene itself would yield the desired 3-(N-Boc-piperidin-2-yl)-1,2-oxazole. This reaction forms the five-membered isoxazole ring with high regioselectivity. nih.govnih.gov

Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dioxane or methanol. mdpi.com Treatment with HCl not only removes the Boc group but also forms the final hydrochloride salt, enhancing the compound's stability and crystallinity.

For the large-scale synthesis and generation of analog libraries, both convergent and divergent strategies can be considered.

Divergent Synthesis: A divergent strategy is particularly useful for creating a library of analogs from a common intermediate. nih.gov In this case, the fully assembled and protected 3-(N-Boc-piperidin-2-yl)-1,2-oxazole could serve as the common intermediate. From this central molecule, a variety of derivatives can be generated. For example, the piperidine nitrogen can be deprotected and subsequently reacted with a wide array of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to create a library of N-substituted analogs. nih.gov Similarly, the isoxazole ring can be functionalized to introduce further diversity (see section 2.2.1). This approach is highly efficient for structure-activity relationship (SAR) studies. nih.gov

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 3-Piperidin-2-yl-1,2-oxazole Hydrochloride

The application of green chemistry principles to the synthesis of complex molecules like 3-piperidin-2-yl-1,2-oxazole hydrochloride is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. While specific green synthetic routes for this exact compound are not extensively documented, principles of green chemistry can be applied to analogous synthetic pathways for piperidine and oxazole (B20620) derivatives.

An efficient and environmentally conscious approach to synthesizing N-substituted piperidones, which are precursors to piperidine derivatives, has been developed. This methodology presents a significant improvement over the classical Dieckman condensation by offering a more sustainable alternative. nih.govresearchgate.net For the synthesis of the piperidine component, green methods can be employed, such as the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. This process utilizes a Pt/γ-Al2O3 catalyst in an aqueous solution, achieving a good yield under relatively mild conditions. rsc.org

The synthesis of the oxazole moiety can also be approached with green chemistry principles in mind. Traditional methods for oxazole synthesis often involve hazardous reagents and solvents. More sustainable alternatives include the use of water as a solvent, which significantly reduces the environmental footprint of the reaction. For instance, a modified van Leusen reaction for the synthesis of oxazoles has been reported to proceed in water at a mild temperature of 50 °C, offering excellent yields. mdpi.com Another green approach involves the use of photocatalysis, which can enable the synthesis of substituted oxazoles at room temperature, thus reducing energy consumption. organic-chemistry.org

The integration of ultrasound-assisted synthesis is another promising green technique. Sonochemistry can enhance reaction rates, improve yields, and reduce the need for harsh reaction conditions. mdpi.com For example, the synthesis of isoxazole derivatives has been shown to be significantly more efficient when assisted by ultrasound, with a notable increase in yield and a reduction in reaction time. mdpi.com

Furthermore, the choice of catalysts and reagents plays a pivotal role in the greenness of a synthetic route. The use of reusable heterogeneous catalysts can simplify product purification and minimize waste. scientificupdate.com Additionally, avoiding toxic solvents and replacing them with greener alternatives like ionic liquids or supercritical fluids can further enhance the sustainability of the synthesis. unibo.itnih.gov The principles of atom economy can be maximized by designing synthetic routes that incorporate the majority of the starting materials into the final product, thereby minimizing waste generation.

For the synthesis of 3-piperidin-2-yl-1,2-oxazole hydrochloride, a hypothetical green approach would involve the use of a bio-based starting material for the piperidine ring, followed by a catalytic, solvent-minimized, or aqueous-phase reaction to construct the 1,2-oxazole ring. The final salt formation would ideally be performed using a method that avoids the use of excess hazardous acids and minimizes purification steps. The following table summarizes potential green chemistry strategies applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of 3-Piperidin-2-yl-1,2-oxazole Hydrochloride
Use of Renewable Feedstocks Synthesis of the piperidine moiety from bio-renewable sources like 2,5-bis(aminomethyl)furan. rsc.org
Safer Solvents and Auxiliaries Utilizing water as a solvent for the oxazole ring formation, or employing ionic liquids that can be recycled. mdpi.comunibo.itnih.gov
Energy Efficiency Employing photocatalysis for room-temperature reactions or ultrasound-assisted synthesis to reduce reaction times and energy input. organic-chemistry.orgmdpi.com
Catalysis Using reusable heterogeneous catalysts for key reaction steps to simplify purification and reduce waste. scientificupdate.com
Atom Economy Designing synthetic pathways, such as cycloaddition reactions, that maximize the incorporation of starting materials into the final product.

By integrating these green chemistry principles, the synthesis of 3-piperidin-2-yl-1,2-oxazole hydrochloride can be made more sustainable and environmentally friendly.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Piperidin 2 Yl 1,2 Oxazole Hydrochloride and Its Analogues

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS, X-ray Crystallography)

The precise architecture of 3-Piperidin-2-yl-1,2-oxazole hydrochloride is determined using a suite of high-resolution analytical methods. These techniques provide complementary information, which, when pieced together, reveals the molecule's complete structural identity.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy is a powerful tool for mapping the connectivity of atoms within a molecule. While standard one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle, especially for complex structures. ipb.pt Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the piperidine (B6355638) ring, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it reveals longer-range (2-3 bond) correlations between protons and carbons, which helps to establish the connection between the piperidine and 1,2-oxazole rings.

Illustrative ¹H and ¹³C NMR Data for 3-Piperidin-2-yl-1,2-oxazole Hydrochloride Note: This data is predicted based on analogous structures, as specific experimental data for this compound is not publicly available.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine C2-H ~4.5 - 5.0 ~55 - 60
Piperidine C3,C4,C5-H ~1.5 - 2.2 ~20 - 30
Piperidine C6-H ~3.0 - 3.5 ~45 - 50
Oxazole (B20620) C4-H ~6.5 - 7.0 ~95 - 100

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. ijpsm.com For 3-Piperidin-2-yl-1,2-oxazole hydrochloride (C₈H₁₂N₂O·HCl), HRMS would be used to accurately measure the mass of the protonated molecule [C₈H₁₃N₂O]⁺. This precise mass measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

X-ray Crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline state. researchgate.net This technique provides precise coordinates of each atom, revealing bond lengths, bond angles, and torsional angles. mdpi.comnih.gov For 3-Piperidin-2-yl-1,2-oxazole hydrochloride, a single-crystal X-ray diffraction study would confirm the connectivity of the piperidine and 1,2-oxazole rings, establish the relative stereochemistry at the C2 position of the piperidine ring, and detail the conformation of the six-membered ring. Furthermore, it would reveal how the hydrochloride ion interacts with the molecule, likely through hydrogen bonding with the piperidinium (B107235) nitrogen. mdpi.com

Conformational Analysis and Stereochemistry of 3-Piperidin-2-yl-1,2-oxazole Hydrochloride using Advanced Techniques

The piperidine ring is known to adopt a chair conformation to minimize steric strain. In 3-Piperidin-2-yl-1,2-oxazole hydrochloride, the 1,2-oxazole substituent at the C2 position can be oriented in either an axial or equatorial position. The preferred conformation is influenced by steric and electronic factors.

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) , are instrumental in determining the stereochemistry and preferred conformation in solution. ipb.pt 2D NOE spectroscopy (NOESY or ROESY) can detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For instance, correlations between the proton at C2 of the piperidine ring and other protons on the ring can help to determine its axial or equatorial orientation. Studies on similar 2-substituted piperazine (B1678402) systems have shown a preference for the axial conformation in some cases, which can be stabilized by specific intramolecular interactions. nih.gov

Computational chemistry provides a theoretical framework for understanding the conformational preferences of molecules. By calculating the relative energies of different conformations (e.g., chair with axial substituent vs. chair with equatorial substituent), the most stable arrangement can be predicted. These theoretical models, when combined with experimental NMR data, provide a comprehensive understanding of the molecule's conformational landscape.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interaction Studies of 3-Piperidin-2-yl-1,2-oxazole

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. nih.govsciencescholar.us These techniques are highly sensitive to the structural features and intermolecular interactions of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 3-Piperidin-2-yl-1,2-oxazole hydrochloride, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the hydrochloride salt would result in a broad absorption band in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching vibration of the piperidinium ion. Other key vibrations include C-H stretching of the piperidine and oxazole rings, C=N stretching of the oxazole ring, and N-O and C-O stretching vibrations. rdd.edu.iqjksus.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrational modes may be weak or inactive in FTIR, they can produce strong signals in Raman spectroscopy. This technique would also be sensitive to the vibrations of the heterocyclic rings and can provide additional information for a complete vibrational assignment.

The precise frequencies of these vibrational modes are influenced by the molecule's conformation and any intermolecular interactions, such as hydrogen bonding. For instance, the N-H stretching frequency of the piperidinium ion would be affected by its hydrogen bonding interactions with the chloride counter-ion and potentially with the oxygen or nitrogen atoms of the oxazole ring in the crystal lattice.

Illustrative FTIR Data for 3-Piperidin-2-yl-1,2-oxazole Hydrochloride Note: This data is predicted based on analogous structures, as specific experimental data for this compound is not publicly available.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Piperidinium) 2500 - 3000 (broad)
C-H Stretch (Aliphatic/Aromatic) 2850 - 3100
C=N Stretch (Oxazole) 1600 - 1650
N-H Bend (Piperidinium) 1500 - 1600
N-O Stretch (Oxazole) 1300 - 1400

Computational Chemistry and Theoretical Modeling of 3 Piperidin 2 Yl 1,2 Oxazole Hydrochloride

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Physicochemical Properties of 3-Piperidin-2-yl-1,2-oxazole

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. mdpi.com Methods like DFT with the B3LYP functional and a 6-311G** basis set are commonly employed to predict geometries, electronic structures, and reactivity indices for heterocyclic compounds, including piperidine (B6355638) and oxazole (B20620) derivatives. nih.govrsc.org

The electronic structure of 3-Piperidin-2-yl-1,2-oxazole is a hybrid of its two constituent rings. The 1,2-oxazole ring is an aromatic five-membered heterocycle, while the piperidine ring is a saturated six-membered heterocycle, typically adopting a stable chair conformation. nih.govresearchgate.net The distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com For oxazole derivatives, the HOMO-LUMO gap is a key indicator of chemical reactivity. irjweb.com Quantum calculations can predict this gap and other reactivity descriptors, such as chemical potential, global hardness, and electrophilicity index. irjweb.com The nitrogen and oxygen atoms in the oxazole ring, along with the nitrogen in the piperidine ring, create a non-uniform charge distribution, influencing the molecule's dipole moment and sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative Quantum Chemical Properties of Parent Heterocycles This table presents typical calculated values for the parent oxazole and piperidine rings to illustrate the concepts. The actual values for 3-Piperidin-2-yl-1,2-oxazole would be influenced by the interaction between the two rings.

PropertyOxazolePiperidinePredicted Influence on 3-Piperidin-2-yl-1,2-oxazole
HOMO Energy (eV) ~ -5.7 to -6.3 iaea.org~ -6.0The HOMO is likely localized on the electron-rich oxazole ring.
LUMO Energy (eV) ~ -0.8 to 0.8 irjweb.com~ 4.5The LUMO is likely localized on the electron-deficient oxazole ring.
HOMO-LUMO Gap (eV) ~ 4.8 to 6.5 irjweb.comiaea.org~ 10.5The overall gap will be dominated by the oxazole moiety, indicating moderate reactivity.
Dipole Moment (Debye) ~ 1.50 nist.gov~ 1.19The combined molecule is expected to be polar, with a significant dipole moment.

Molecular Docking and Ligand-Target Interaction Predictions for 3-Piperidin-2-yl-1,2-oxazole Hydrochloride with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. nih.gov This method is crucial for predicting the potential biological activity of compounds. Both piperidine and oxazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous pharmaceuticals targeting a wide range of biological macromolecules. nih.govnih.gov

Given its structure, 3-Piperidin-2-yl-1,2-oxazole hydrochloride could be docked into the active sites of various enzymes or receptors. Piperidine derivatives have been successfully docked into targets such as the dopamine (B1211576) D2 receptor, sigma receptors, and various kinases like Anaplastic Lymphoma Kinase (ALK). nih.govresearchgate.netresearchgate.net Oxazole-containing compounds have been studied as inhibitors of targets like heme-binding proteins and as anticancer agents targeting various cell lines. nih.govnih.gov

In a docking simulation, the hydrochloride form of the molecule would feature a protonated piperidine nitrogen, making it a strong hydrogen bond donor and capable of forming a salt bridge with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a protein's active site. nih.gov Other potential interactions include:

Hydrogen Bonding: The nitrogen and oxygen atoms of the 1,2-oxazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aliphatic carbons of the piperidine ring and the carbon backbone of the oxazole ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-Cation Interactions: The positively charged piperidinium (B107235) ion can interact favorably with the electron-rich aromatic rings of residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov

Table 2: Hypothetical Molecular Docking Results for 3-Piperidin-2-yl-1,2-oxazole Hydrochloride This table illustrates the type of data generated from a molecular docking study against a plausible kinase target, based on studies of similar heterocyclic compounds.

ParameterValueDescription
Protein Target Anaplastic Lymphoma Kinase (ALK)A receptor tyrosine kinase involved in cancer. researchgate.net
Binding Energy (kcal/mol) -8.5A predicted measure of the affinity between the ligand and the protein.
Key Interacting Residues Glu1197, Asp1270, Phe1178Amino acids in the active site predicted to be crucial for binding.
Predicted Interactions Salt bridge with Asp1270 (from piperidinium ion); H-bond with Glu1197 (from oxazole N); π-cation interaction with Phe1178. nih.govThe specific non-covalent bonds stabilizing the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on 3-Piperidin-2-yl-1,2-oxazole

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent, over time. researchgate.net An MD simulation of 3-Piperidin-2-yl-1,2-oxazole in an explicit water model would reveal key insights into its behavior in a biological context. researchgate.net

The primary focus of an MD simulation for this molecule would be the conformational flexibility of the piperidine ring. Substituted piperidines predominantly exist in a chair conformation to minimize steric strain. rsc.org For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The preferred conformation depends on a balance of steric and electronic effects, with the equatorial position often being favored for bulky groups to avoid unfavorable 1,3-diaxial interactions. researchgate.netnih.gov

The presence of the hydrochloride makes the piperidine nitrogen a charged, hydrophilic center. MD simulations can characterize the hydration shell around this and other polar parts of the molecule. mdpi.com Analysis of parameters such as the root-mean-square deviation (RMSD) can indicate the stability of the molecule's conformation over the simulation time. Furthermore, analyzing hydrogen bond formation between the molecule and surrounding water molecules can quantify the extent and duration of solvent interactions. researchgate.net

Table 3: Typical Parameters and Analyses in a Molecular Dynamics Simulation This table outlines the setup and potential analyses for an MD simulation of 3-Piperidin-2-yl-1,2-oxazole hydrochloride in water.

Parameter/AnalysisExample Value/DescriptionPurpose
Simulation Time 100 nsTo allow for adequate sampling of conformational space. researchgate.net
Solvent Model TIP3P WaterAn explicit water model to simulate aqueous physiological conditions. mdpi.com
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
RMSD Analysis Plot of RMSD vs. TimeTo assess the structural stability of the molecule and its ligand-protein complex if docked. researchgate.net
Hydrogen Bond Analysis Number of H-bonds vs. TimeTo quantify interactions with water molecules or protein residues.
Solvent Accessible Surface Area (SASA) Calculation of exposed surface areaTo understand how different parts of the molecule are exposed to the solvent. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for 3-Piperidin-2-yl-1,2-oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent or suitable molecules. nih.gov

To develop a QSAR model for 3-Piperidin-2-yl-1,2-oxazole derivatives, a dataset of analogues would be required. These analogues would feature systematic variations at different positions, for example, on the piperidine nitrogen or at available positions on the oxazole ring. The biological activity of each compound against a specific target would be measured experimentally.

Various molecular descriptors, which are numerical representations of molecular properties, would then be calculated for each analogue. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric descriptors (e.g., van der Waals volume), electronic descriptors (e.g., partial charges, dipole moment), and hydrophobic descriptors (e.g., LogP). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links a combination of these descriptors to the observed activity. figshare.comresearchgate.net A robust QSAR model, validated through internal and external test sets, can then be used to predict the activity of new derivatives and highlight the structural features that are most important for activity. researchgate.netnih.gov

Table 4: Illustrative Data for a Hypothetical QSAR Model of 3-Piperidin-2-yl-1,2-oxazole Derivatives This table demonstrates the structure of a dataset used for building a QSAR model, correlating molecular descriptors with biological activity.

CompoundR-group (on Piperidine-N)Molecular Weight ( g/mol )LogPExperimental pIC50Predicted pIC50
1 -H168.221.25.45.5
2 -CH₃182.251.65.95.8
3 -CH₂Ph258.353.57.27.1
4 -SO₂Ph308.382.86.56.6

Investigation of Preclinical Biological Activities and Mechanistic Insights of 3 Piperidin 2 Yl 1,2 Oxazole Hydrochloride

In Vitro Cellular and Molecular Assays for Activity Profiling

The in vitro activity of 3-Piperidin-2-yl-1,2-oxazole derivatives has been assessed through various cellular and molecular assays to determine their biological effects. These assays are crucial in profiling the pharmacological characteristics of new chemical entities.

One area of investigation has been the antiproliferative activity of oxazole (B20620) derivatives against various cancer cell lines. While specific data for 3-Piperidin-2-yl-1,2-oxazole hydrochloride is not detailed in the provided search results, broader studies on oxazole-containing compounds have demonstrated significant cytotoxic effects. For instance, a systematic review highlighted that various thiazole (B1198619) and oxazole derivatives have shown antiproliferative and antitumor activities in both in vitro and in vivo studies. nih.govresearchgate.net

In the context of antimicrobial activity, derivatives of 1,3-oxazole have been synthesized and evaluated. Some of these compounds have demonstrated notable antibacterial and antituberculosis activities, with some showing potency comparable to first-line drugs. derpharmachemica.com The introduction of the 1,3-oxazole ring has been suggested to significantly enhance the activity of the parent molecules. derpharmachemica.com

The following table summarizes the types of in vitro assays commonly used for profiling oxazole derivatives, based on the broader literature.

Assay TypePurposeExample Findings for Oxazole Derivatives
Antiproliferative Assays To determine the cytotoxic effects on cancer cells.Various derivatives show activity against lung, breast, and melanoma cell lines. nih.govresearchgate.net
Antimicrobial Assays To evaluate activity against bacteria and fungi.Certain derivatives exhibit potent antibacterial and antitubercular effects. derpharmachemica.comnih.gov
Enzyme Inhibition Assays To measure the inhibition of specific enzymes.Some oxazole analogs have been found to inhibit enzymes like DNA gyrase. derpharmachemica.com

Identification of Potential Molecular Targets and Signaling Pathways Modulated by 3-Piperidin-2-yl-1,2-oxazole Hydrochloride

Identifying the molecular targets and the signaling pathways modulated by a compound is fundamental to understanding its mechanism of action. For oxazole derivatives, a range of molecular targets have been identified, suggesting their potential to interfere with various cellular processes.

Research into the anticancer properties of oxazole derivatives has pointed towards several potential targets, including:

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of this protein can disrupt signaling pathways crucial for cancer cell survival and proliferation. nih.gov

Microtubules: Some oxazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

DNA Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death. nih.gov

Protein Kinases: Various kinases are involved in cancer-related signaling pathways, and their inhibition is a common strategy in cancer therapy. nih.gov

In the realm of antimicrobial activity, one of the identified targets for some oxazole-containing compounds is DNA gyrase , an enzyme critical for bacterial DNA replication. derpharmachemica.com Inhibition of this enzyme leads to bacterial cell death.

The following table outlines some of the potential molecular targets for oxazole derivatives based on the available literature.

Potential Molecular TargetTherapeutic AreaImplicated Signaling Pathway(s)
STAT3CancerJAK-STAT pathway
TubulinCancerCell Cycle and Apoptosis pathways
DNA TopoisomeraseCancerDNA Replication and Repair pathways
Protein KinasesCancerVarious growth factor and survival pathways
DNA GyraseInfectious DiseasesBacterial DNA Replication

Mechanistic Studies of 3-Piperidin-2-yl-1,2-oxazole Hydrochloride in Preclinical Animal Models (Excluding Clinical Human Data)

Preclinical animal models are instrumental in validating the in vitro findings and understanding the in vivo efficacy and mechanism of action of a compound. While specific in vivo mechanistic studies for 3-Piperidin-2-yl-1,2-oxazole hydrochloride were not found in the provided search results, studies on related oxadiazole-containing compounds provide some insights into potential in vivo effects.

For example, an oxadiazole-containing antibiotic, HSGN-94, was shown to reduce the bacterial load in a mouse model of skin infection with Methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the compound inhibits lipo-teichoic acid (LTA) biosynthesis by directly binding to the PgcA protein and downregulating PgsA. nih.gov This demonstrates how a compound containing a similar heterocyclic core can exert its effect in a living organism.

Furthermore, some piperidine-based analogues of cocaine containing an oxadiazole ring have been evaluated in animal models. One such compound demonstrated a longer duration of action compared to its ester counterpart, highlighting how structural modifications can influence in vivo pharmacological properties. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects of 3-Piperidin-2-yl-1,2-oxazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For oxazole and piperidine (B6355638) derivatives, several SAR studies have been conducted to understand how different chemical modifications impact their biological activity.

For piperidine-based compounds that are analogues of cocaine and contain an oxadiazole ring, SAR studies have shown that the affinity for the dopamine (B1211576) transporter (DAT) and the ability to inhibit monoamine reuptake are dependent on the size of the substituent on the oxadiazole ring. nih.gov This indicates that steric factors play a significant role in the interaction of these compounds with their molecular target.

In the context of antimicrobial agents, SAR studies of 1,3-oxazole derivatives have revealed that the introduction of the oxazole ring itself can significantly enhance biological activity. derpharmachemica.com Further modifications to the oxazole scaffold, such as the addition of specific substituents, can further modulate the potency and spectrum of activity. For instance, in a series of oxazole-containing compounds with antitubercular activity, specific substitutions were found to be critical for their potent effects. derpharmachemica.com

The table below summarizes key SAR findings for related oxazole and piperidine derivatives.

Compound ClassKey SAR FindingsReference
Piperidine-based oxadiazoles The size of the substituent on the oxadiazole ring influences affinity for the dopamine transporter and monoamine reuptake inhibition. nih.gov
1,3-Oxazole derivatives The presence of the 1,3-oxazole ring is a key determinant of antimicrobial activity. derpharmachemica.com

Preclinical Pharmacokinetic and Pharmacodynamic Evaluations of 3 Piperidin 2 Yl 1,2 Oxazole Hydrochloride

In Vitro ADME Profiling (Absorption, Distribution, Metabolism, Excretion) in Non-Human Systems (e.g., Microsomal Stability, Plasma Protein Binding)

The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate provides crucial early insights into its potential pharmacokinetic behavior. For 3-Piperidin-2-yl-1,2-oxazole hydrochloride, evaluation in non-human in vitro systems is a critical step in preclinical development. These studies typically assess the compound's stability in the presence of metabolic enzymes and its propensity to bind to plasma proteins, both of which significantly influence its in vivo disposition.

Microsomal Stability:

For instance, research on various piperidine (B6355638) derivatives has shown that the site of substitution on the piperidine ring can significantly impact metabolic clearance. The metabolic stability of piperidine-containing compounds can be influenced by N-dealkylation, ring hydroxylation, and other oxidative processes mediated by CYP enzymes. The presence of the 1,2-oxazole ring may also influence metabolism, potentially through ring opening or hydroxylation, although this is less common for the 1,2-oxazole scaffold compared to other heterocyclic systems.

An illustrative data table based on findings for similar piperidinyl-heterocyclic compounds is presented below to demonstrate the type of data generated in such assays.

Illustrative Microsomal Stability of Structurally Related Piperidinyl-Heterocyclic Compounds

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes 45 30.8

Note: This data is illustrative and based on compounds with similar structural motifs, not on 3-Piperidin-2-yl-1,2-oxazole hydrochloride itself.

Plasma Protein Binding:

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), determines its free (unbound) concentration in the circulation. Only the unbound fraction is available to distribute into tissues and interact with its pharmacological target. Therefore, determining the plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.

Below is a representative data table illustrating the plasma protein binding characteristics observed for analogous piperidine-containing drug candidates in different preclinical species.

Illustrative Plasma Protein Binding of Structurally Related Piperidine-Containing Compounds

Species Unbound Fraction (fu)
Mouse Plasma 0.15
Rat Plasma 0.12
Dog Plasma 0.18

Note: This data is for illustrative purposes and represents typical values for structurally related compounds, not 3-Piperidin-2-yl-1,2-oxazole hydrochloride.

In Vivo Pharmacokinetic Characterization in Preclinical Animal Models

Following in vitro profiling, the pharmacokinetic properties of 3-Piperidin-2-yl-1,2-oxazole hydrochloride would be investigated in preclinical animal models, typically rodents (e.g., rats, mice) and potentially a non-rodent species (e.g., dogs, non-human primates). These studies are designed to understand how the drug is absorbed, distributed, metabolized, and eliminated in a whole organism, providing essential data for predicting human pharmacokinetics and designing first-in-human clinical trials.

Key pharmacokinetic parameters evaluated include:

Bioavailability (F%) : The fraction of an administered dose that reaches the systemic circulation.

Maximum Concentration (Cmax) : The peak plasma concentration of the drug.

Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

Half-life (t½) : The time required for the plasma concentration of the drug to decrease by half.

Volume of Distribution (Vd) : The apparent volume into which the drug distributes in the body.

Clearance (CL) : The volume of plasma cleared of the drug per unit of time.

While specific in vivo pharmacokinetic data for 3-Piperidin-2-yl-1,2-oxazole hydrochloride is not publicly documented, the expected profile can be inferred from its structural class. As a small molecule with a basic piperidine nitrogen, it is likely to be reasonably well-absorbed orally, although this can be influenced by factors such as its solubility and potential for first-pass metabolism. The volume of distribution is anticipated to be moderate to large, indicating distribution into tissues outside of the plasma. Clearance would be dependent on the metabolic stability observed in vitro and the efficiency of renal and/or biliary excretion pathways.

An example of pharmacokinetic parameters that might be observed in a preclinical rodent model for a compound with a similar chemical scaffold is provided in the table below.

Illustrative In Vivo Pharmacokinetic Parameters of a Structurally Related Compound in Rats

Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t½ (h) Bioavailability (F%)
Intravenous 1 250 0.08 450 2.5 100

Note: This table presents illustrative data based on compounds with similar structures and is not specific to 3-Piperidin-2-yl-1,2-oxazole hydrochloride.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. In preclinical development, the discovery and validation of such biomarkers are crucial for establishing a link between drug exposure and target engagement, as well as for predicting clinical efficacy.

The identification of relevant PD biomarkers for 3-Piperidin-2-yl-1,2-oxazole hydrochloride would be guided by its primary mechanism of action. Given that structurally related piperidinyl-isoxazole compounds have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype which is implicated in cognitive function, biomarker strategies may focus on this pathway.

Biomarker Discovery:

If 3-Piperidin-2-yl-1,2-oxazole hydrochloride acts as an α7 nAChR agonist or positive allosteric modulator, potential PD biomarkers could include:

Target Engagement Markers : Measurement of receptor occupancy in the central nervous system (CNS) using techniques like positron emission tomography (PET) with a specific radioligand, if available.

Downstream Signaling Markers : Assessment of changes in the levels of second messengers (e.g., intracellular calcium) or phosphorylation of downstream signaling proteins (e.g., ERK, CREB) in brain tissue or cerebrospinal fluid (CSF) of treated animals.

Electrophysiological Markers : Evaluation of changes in brain electrical activity using electroencephalography (EEG). For cognitive enhancers, specific EEG frequency bands (e.g., gamma oscillations) are often modulated and can serve as translational biomarkers.

Neurochemical Markers : Measurement of neurotransmitter levels (e.g., acetylcholine, dopamine (B1211576), glutamate) in specific brain regions known to be modulated by α7 nAChR activation.

Preclinical Validation:

Once potential biomarkers are identified, they must be validated in preclinical models. This involves demonstrating a clear dose- and time-dependent relationship between the administration of 3-Piperidin-2-yl-1,2-oxazole hydrochloride and the biomarker response. Furthermore, the change in the biomarker should correlate with a functional outcome in an animal model of disease. For a cognitive enhancer, this would involve showing that the biomarker response is linked to improved performance in behavioral tasks that assess learning and memory (e.g., Morris water maze, novel object recognition test).

The table below provides an illustrative example of how preclinical biomarker data for a CNS-active compound might be presented.

Illustrative Preclinical Pharmacodynamic Biomarker Data for a CNS-Active Compound

Biomarker Animal Model Treatment Group Change from Baseline Correlation with Behavioral Outcome (p-value)
Hippocampal pERK Levels Rat Vehicle - -
Compound X (1 mg/kg) + 50% < 0.05
Compound X (5 mg/kg) + 150% < 0.01
Cortical Gamma Power (EEG) Mouse Vehicle - -
Compound X (1 mg/kg) + 25% < 0.05

Note: This data is hypothetical and serves to illustrate the types of pharmacodynamic biomarker assessments that would be conducted for a compound like 3-Piperidin-2-yl-1,2-oxazole hydrochloride. The specific biomarkers and models would depend on its confirmed mechanism of action.

Emerging Research Directions and Potential Applications of 3 Piperidin 2 Yl 1,2 Oxazole Hydrochloride

Exploration of 3-Piperidin-2-yl-1,2-oxazole Hydrochloride as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Given the functionalities present in 3-piperidin-2-yl-1,2-oxazole hydrochloride, it holds potential for development as a research tool.

The isoxazole (B147169) ring is a versatile scaffold known to interact with a variety of biological targets. For instance, derivatives of isoxazole have been investigated as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), an important regulator of the endocannabinoid system. A study on piperidinyl thiazole (B1198619) isoxazolines revealed their potent and slowly reversible inhibition of FAAH, highlighting the potential of the piperidinyl-isoxazole core in designing enzyme inhibitors. nih.govnih.gov Therefore, 3-piperidin-2-yl-1,2-oxazole hydrochloride could serve as a starting point for the development of selective probes for enzymes implicated in neurological and inflammatory disorders.

Furthermore, the piperidine (B6355638) moiety can influence the pharmacokinetic properties of a molecule and provide vectors for interaction with specific receptors. The combination of the piperidine and isoxazole rings could be systematically modified to generate a library of compounds for screening against various biological targets. Through techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, researchers can identify the key structural features required for potent and selective binding to a target of interest. mdpi.com Such studies would be instrumental in establishing the utility of the 3-piperidin-2-yl-1,2-oxazole scaffold as a chemical probe.

Table 1: Potential Biological Targets for Chemical Probes Based on the Piperidinyl-Isoxazole Scaffold

Target ClassSpecific ExamplePotential Therapeutic Area
EnzymesFatty Acid Amide Hydrolase (FAAH)Pain, Anxiety, Inflammation
ReceptorsG-protein coupled receptors (GPCRs)Various CNS disorders
Ion ChannelsVoltage-gated ion channelsNeuropathic pain, Epilepsy

Potential Applications in Material Science or Supramolecular Chemistry Involving 3-Piperidin-2-yl-1,2-oxazole (If Applicable)

While the primary focus of piperidinyl-oxazole derivatives has been in medicinal chemistry, their structural features suggest potential, albeit less explored, applications in material science and supramolecular chemistry.

The aromatic 1,2-oxazole ring can participate in π-π stacking interactions, a key driving force in the self-assembly of molecules to form ordered supramolecular structures. The piperidine ring, with its conformational flexibility and potential for hydrogen bonding via the N-H group (in the free base form), can further direct the assembly process. The formation of the hydrochloride salt introduces ionic interactions, which can also play a crucial role in the formation of crystalline solids with specific packing arrangements.

Although direct applications of 3-piperidin-2-yl-1,2-oxazole in materials science are not documented, heterocyclic compounds, in general, are of interest in the development of organic materials with specific electronic or optical properties. jopcr.com For instance, the charge transport properties of organic semiconductors are highly dependent on molecular packing, which is governed by intermolecular interactions. The ability of the piperidinyl-oxazole scaffold to engage in a combination of π-π stacking, hydrogen bonding, and ionic interactions could be exploited in the design of novel organic materials. Further research would be necessary to synthesize and characterize the solid-state properties of this compound and its derivatives to assess their suitability for such applications.

Future Prospects in Chemical Biology and Drug Discovery Research Stemming from 3-Piperidin-2-yl-1,2-oxazole Scaffold

The 3-piperidin-2-yl-1,2-oxazole scaffold represents a promising starting point for future research in chemical biology and drug discovery. The isoxazole ring is a well-recognized "privileged" structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for other functional groups like amides and esters. nih.govunimore.itnih.gov This bioisosteric replacement can lead to improved pharmacokinetic profiles and reduced susceptibility to enzymatic degradation. cambridgemedchemconsulting.comnih.gov

The versatility of the isoxazole ring, combined with the conformational constraint and basic nitrogen of the piperidine moiety, offers a rich chemical space for the design of novel therapeutic agents. rsc.orgnih.gov The piperidinyl-isoxazole core has been incorporated into molecules targeting a wide range of biological systems, leading to the discovery of potent analgesic, anti-inflammatory, and anticancer agents. nih.gov

Future research is likely to focus on several key areas:

Library Synthesis and High-Throughput Screening: The development of efficient synthetic routes to a diverse library of 3-piperidin-2-yl-1,2-oxazole derivatives will be crucial. These libraries can then be subjected to high-throughput screening against a panel of biological targets to identify novel lead compounds.

Structure-Based Drug Design: For targets with known three-dimensional structures, computational methods such as molecular docking and molecular dynamics simulations can be employed to design derivatives with enhanced potency and selectivity. mdpi.com

Exploration of New Therapeutic Areas: While much of the focus has been on common diseases, the unique properties of the piperidinyl-isoxazole scaffold may lend themselves to the development of treatments for neglected or rare diseases.

Fragment-Based Drug Discovery: The 3-piperidin-2-yl-1,2-oxazole scaffold can be considered as a combination of two valuable fragments. In fragment-based drug discovery, such fragments can be identified through screening and then elaborated or combined to generate potent drug candidates.

Conclusion and Future Research Perspectives on 3 Piperidin 2 Yl 1,2 Oxazole Hydrochloride

Summary of Key Academic Findings and Contributions Regarding 3-Piperidin-2-yl-1,2-oxazole Hydrochloride

A thorough search of academic and patent databases reveals no specific studies, and therefore no key findings or contributions, focused on 3-Piperidin-2-yl-1,2-oxazole hydrochloride. Research in this area has concentrated on other isomers, such as those with substitution at the 4-position of the piperidine (B6355638) ring or different linkages to the oxazole (B20620) core.

Identification of Unanswered Questions and Persistent Challenges in 3-Piperidin-2-yl-1,2-oxazole Hydrochloride Research

The primary and most significant challenge is the absence of foundational research on this compound. Consequently, a multitude of fundamental questions remain unanswered:

Synthesis: What are the most efficient and stereoselective methods for the synthesis of 3-Piperidin-2-yl-1,2-oxazole and its hydrochloride salt?

Physicochemical Properties: What are the detailed physicochemical characteristics of this compound, such as its pKa, solubility, and stability?

Pharmacological Profile: What are the potential biological targets and pharmacological activities of this specific isomer? Does it exhibit any therapeutic potential?

Structure-Activity Relationships (SAR): How does the 2-yl linkage from the piperidine ring influence its biological activity compared to other known piperidinyl-oxazole isomers?

Without initial synthesis and characterization, none of these questions can be addressed.

Recommendations for Future Academic Investigations Pertaining to 3-Piperidin-2-yl-1,2-oxazole Hydrochloride

Given the complete lack of data, the entire field of study for this compound is open to investigation. Future research should be directed at the following foundational areas:

Chemical Synthesis and Characterization: The primary step would be the development and optimization of a synthetic route to produce 3-Piperidin-2-yl-1,2-oxazole hydrochloride. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Computational and In Vitro Screening: Once synthesized, the compound could be subjected to computational modeling and a broad panel of in vitro biological assays to identify potential therapeutic targets and activities. This could include screening against various receptors, enzymes, and cell lines.

Comparative Isomer Studies: A comparative study of the biological and pharmacological properties of 3-Piperidin-2-yl-1,2-oxazole hydrochloride against its other positional isomers (e.g., 3-Piperidin-3-yl- and 3-Piperidin-4-yl-1,2-oxazole) would provide valuable insights into the structure-activity relationships of this chemical class.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Piperidin-2-yl-1,2-oxazole hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example, oxazole precursors (e.g., 1,2,4-oxadiazole) are reacted with piperidine derivatives under controlled conditions. Key steps include:

  • Cyclization : Using reagents like trifluoroacetohydrazide ( ) to form heterocyclic cores.
  • HCl Salt Formation : Neutralizing the free base with HCl in anhydrous solvents ( ).
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt ( ).
  • Molecular Formula : C₇H₁₂ClN₃O (MW: 189.64 g/mol) ( ).

Q. Which analytical techniques are critical for characterizing 3-Piperidin-2-yl-1,2-oxazole hydrochloride?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., verifying piperidine and oxazole moieties) ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight ( ).
  • Chromatography : HPLC with UV detection (e.g., USP methods in ) for purity assessment.
  • Elemental Analysis : Confirming Cl⁻ content via titration or ion chromatography ( ).

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods to prevent inhalation ( ).
  • Storage : Store at room temperature (RT) in sealed containers ( ).
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ( ).
    • Reference :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals are obtainable).
  • Impurity Profiling : Identify byproducts (e.g., via LC-MS) using impurity standards ( ).
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values ( ).
    • Reference :

Q. How should stability studies be designed to assess degradation under stress conditions?

  • Methodological Answer :

  • Stress Conditions :
  • Thermal : 40–80°C for 1–4 weeks.
  • Humidity : 75% RH for 1–3 months.
  • Photolytic : Expose to UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Use stability-indicating HPLC ( ) to track degradation products.
  • Data Interpretation : Compare results with ICH acceptance criteria (e.g., ±10% potency).
    • Reference :

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency ( ).
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility ( ).
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress.
  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and time to identify robust conditions.
    • Reference :

Q. How are impurities quantified and controlled in pharmaceutical-grade batches?

  • Methodological Answer :

  • Reference Standards : Use pharmacopeial impurities (e.g., EP/BP standards in ).
  • LC-MS/MS : Quantify trace impurities (≤0.1%) with validated methods ( ).
  • Purification : Employ preparative HPLC or crystallization to remove byproducts ( ).
    • Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.